molecular formula C5H7N3O B6250724 N-methyl-1H-pyrazole-1-carboxamide CAS No. 112423-52-6

N-methyl-1H-pyrazole-1-carboxamide

Cat. No.: B6250724
CAS No.: 112423-52-6
M. Wt: 125.1
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Description

N-methyl-1H-pyrazole-1-carboxamide: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound has a methyl group attached to the nitrogen atom of the pyrazole ring and a carboxamide group attached to the first carbon atom of the ring.

Synthetic Routes and Reaction Conditions:

  • From Pyrazole Derivatives: One common synthetic route involves the reaction of pyrazole-3-carboxylic acid with methylamine under dehydration conditions to form this compound.

  • From Pyrazole-3-carboxylic Acid: Another method involves the reaction of pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form pyrazole-1-carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the carboxamide group to an amine group, resulting in N-methyl-1H-pyrazole-1-carboxamine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrazole-1-carboxylic acid derivatives.

  • Reduction Products: N-methyl-1H-pyrazole-1-carboxamine.

  • Substitution Products: Various substituted pyrazole derivatives.

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antitumor , anti-inflammatory , and antihypertensive effects . These activities suggest that N-methyl-1H-pyrazole-1-carboxamide may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

For instance, some pyrazole derivatives irreversibly bind and inhibit specific enzymes . The presence of the N-methyl group in this compound could potentially influence its binding affinity and selectivity for its targets.

Biochemical Pathways

For instance, some pyrazole derivatives have been found to inhibit the mitochondrial respiration chain , which could disrupt energy production in cells.

Result of Action

Some pyrazole derivatives have been found to exhibit antiproliferative activities

Scientific Research Applications

Chemistry: N-methyl-1H-pyrazole-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It is being studied for its potential use in developing new therapeutic agents.

Medicine: Pyrazole derivatives, including this compound, are being investigated for their potential use in treating various diseases, such as cancer and inflammatory disorders.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

  • Pyrazole-1-carboxylic Acid: Similar structure but lacks the methyl group.

  • N-methyl-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position on the ring.

  • Pyrazole-3-carboxamide: Lacks the methyl group and has a different carboxamide position.

Uniqueness: N-methyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group enhances its lipophilicity, potentially improving its ability to interact with biological targets.

Properties

CAS No.

112423-52-6

Molecular Formula

C5H7N3O

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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